2-(5-メチル-1,2,4-オキサジアゾール-3-イル)プロパン-2-アミン

概要

説明

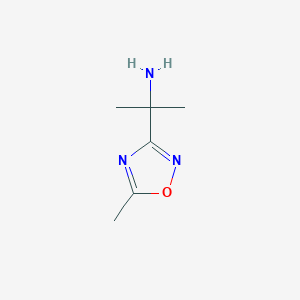

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

科学的研究の応用

Antiviral Activity

Recent studies indicate that derivatives of oxadiazoles, including 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine, exhibit antiviral properties. Specifically, research has focused on their ability to inhibit papain-like protease (PLpro), a key enzyme in the life cycle of SARS-CoV-2. The inhibition of PLpro can potentially lead to the development of antiviral therapies against COVID-19 and other viral infections .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are implicated in various inflammatory diseases. This property positions it as a candidate for therapeutic interventions in conditions like rheumatoid arthritis and other autoimmune disorders .

Energetic Materials

Compounds based on oxadiazoles have been explored for their use in energetic materials due to their stability and energy density. The incorporation of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine into formulations may enhance the performance of explosives or propellants by improving their sensitivity and stability .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles could effectively inhibit the replication of coronaviruses in vitro. The researchers synthesized several compounds similar to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amines and evaluated their efficacy against viral strains. Results indicated significant antiviral activity with low cytotoxicity levels .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, scientists examined the anti-inflammatory effects of oxadiazole compounds in animal models of inflammation. The study found that treatment with 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amines led to a marked reduction in inflammatory markers compared to control groups. This suggests potential for further development into therapeutic agents for chronic inflammatory conditions .

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine may also target similar biochemical pathways.

Mode of Action

The 1,2,4-oxadiazole moiety is known to interact with its targets, leading to changes in their function

Biochemical Pathways

Compounds with the 1,2,4-oxadiazole moiety have been shown to have anti-infective properties, suggesting they may affect pathways related to microbial growth and survival .

Result of Action

Given the anti-infective properties of compounds with the 1,2,4-oxadiazole moiety, it’s plausible that 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine may have similar effects .

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole molecule .

Cellular Effects

Oxadiazoles have been shown to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and antimycobacterial properties. These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxadiazoles are known to be thermally stable compounds . Their stability, degradation, and long-term effects on cellular function would need to be observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine are not well characterized. Oxadiazoles have been found to interact with various enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids. One common method is the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.

化学反応の分析

Types of Reactions

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted amines.

類似化合物との比較

Similar Compounds

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior and applications.

1,2,3-Oxadiazole: Less common but still relevant in certain chemical contexts.

Uniqueness

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties

生物活性

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine, also known as 2-(5-methyl-1,2,4-oxadiazol-3-yl)-2-propanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

The chemical formula for 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine is with a molecular weight of 177.63 g/mol. It is characterized by the following structural attributes:

| Property | Value |

|---|---|

| Chemical Formula | C6H12ClN3O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride |

| PubChem CID | 47003073 |

| Appearance | Powder |

Biological Activity Overview

The biological activities of 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine are influenced by its oxadiazole moiety, which has been shown to exhibit various pharmacological effects. Research indicates that compounds containing oxadiazole rings can have significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human lung adenocarcinoma and breast cancer cells . The mechanism involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests indicated effective activity against several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for certain derivatives . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of oxadiazole derivatives indicates their ability to inhibit inflammatory mediators in animal models. For example, compounds were shown to significantly reduce edema in carrageenan-induced paw edema models . This positions them as potential candidates for developing new anti-inflammatory drugs.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications on the oxadiazole ring can significantly enhance the biological activity of these compounds. Electron-withdrawing groups such as fluoro or chloro substituents have been found to increase potency against various targets .

Case Studies and Research Findings

Several case studies highlight the effectiveness of oxadiazole derivatives:

-

Anticancer Study : A derivative of the oxadiazole structure was evaluated for its dual inhibition of sphingosine kinases (SphK1 and SphK2), showing moderate potency with K_I values of 55 µM and 20 µM respectively .

Compound K_I at SphK1 (µM) K_I at SphK2 (µM) Oxadiazole Derivative 55 20 - Antimicrobial Evaluation : Another study assessed a series of thiazol and oxadiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal activity .

特性

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGFVKATFSDNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。